1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₂O₂. It is also known by other names such as (allyloxy)acetophenone and allyl-phenacyl-ether . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a propenyloxy group.
Vorbereitungsmethoden
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of acetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the propenyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-phenyl-2-(prop-2-en-1-yloxy)ethan-1-one can be compared with similar compounds such as:
- 1-Phenyl-2-(2-phenylphenyl)ethanone
- 1-Phenyl-2-(2-thienyl)ethanone
- 1-Phenyl-2-(2-phenylethylsulfinyl)ethanone
- 1-Phenyl-2-(2-phenylmethoxyphenyl)ethanone
These compounds share a similar core structure but differ in the substituents attached to the ethanone moiety. The unique propenyloxy group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C11H12O2 |
---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-phenyl-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H12O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI-Schlüssel |
ATVUNSQDYMXNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.